molecular formula C20H34O2 B14435557 1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene CAS No. 75773-13-6

1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene

Cat. No.: B14435557
CAS No.: 75773-13-6
M. Wt: 306.5 g/mol
InChI Key: BGJQFWZDXPXLKJ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: is an organic compound with the molecular formula C20H34O2 . It is also known by its synonym Benzene,1,4-di-tert-hexyl-2,5-dimethoxy This compound is characterized by the presence of two methoxy groups and two tert-hexyl groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions:

1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .

Scientific Research Applications

1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound’s methoxy groups and tert-hexyl groups can participate in various chemical interactions, influencing its reactivity and potential biological activity . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

CAS No.

75773-13-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene

InChI

InChI=1S/C20H34O2/c1-9-11-19(3,4)15-13-18(22-8)16(14-17(15)21-7)20(5,6)12-10-2/h13-14H,9-12H2,1-8H3

InChI Key

BGJQFWZDXPXLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)OC

Origin of Product

United States

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